[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, an isopropyl-amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using reagents like thionyl chloride or phosphorus pentachloride.
Formation of 2-Chloro-6-fluorobenzylamine: The 2-chloro-6-fluorobenzyl chloride is then reacted with ammonia or an amine to form the corresponding benzylamine.
Alkylation with Isopropylamine: The 2-chloro-6-fluorobenzylamine is alkylated with isopropylamine under basic conditions to introduce the isopropyl-amino group.
Introduction of Acetic Acid Moiety: Finally, the resulting compound is reacted with chloroacetic acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C12H15ClFNO2 |
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Molecular Weight |
259.70 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H15ClFNO2/c1-8(2)15(7-12(16)17)6-9-10(13)4-3-5-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
LPBAEZQGHAQTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=C(C=CC=C1Cl)F)CC(=O)O |
Origin of Product |
United States |
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